2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H14ClN3O3S |
|---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-(4-methyl-5-oxo-3-propan-2-yl-1,2,4-triazol-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H14ClN3O3S/c1-6(2)7-10-12(8(13)11(7)3)4-5-16(9,14)15/h6H,4-5H2,1-3H3 |
InChI Key |
UIXHZWGRDAYHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=O)N1C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Substituted 1,2,4-Triazole Core
The substituted 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds or their equivalents. For example, reaction of hydrazides with isopropyl-substituted carbonyl precursors under controlled conditions yields the 4-methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazole scaffold.
- Use of hydrazine or substituted hydrazine derivatives.
- Cyclization under reflux in polar aprotic solvents such as acetonitrile or dimethylformamide.
- Catalysts such as acid or base to promote ring closure.
Representative Synthetic Route (Literature-Based)
A patent (WO2013186792A2) describes processes involving treatment of suitable intermediates with thionyl chloride or sulfuryl chloride to convert sulfonic acid or sulfonate esters into sulfonyl chlorides, under controlled temperature and solvent conditions such as chloroform or dichloromethane.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization to form triazole | Hydrazine derivative + carbonyl compound | Acetonitrile, DMF | Reflux (80-120 °C) | 60-85 | Acid/base catalyst may be used |
| Sulfonylation | Ethan-1-sulfonyl chloride + base (e.g., pyridine) | Dichloromethane, chloroform | 0-25 °C | 70-90 | Base scavenges HCl formed |
| Chlorosulfonation | Sulfonic acid intermediate + SOCl2 or ClSO3H | Chloroform, DCM | 0-50 °C | 65-80 | Controlled addition to avoid decomposition |
Experimental Details from Literature
A related synthetic example from a copper-catalyzed click chemistry method for triazole sulfonyl fluorides (analogous sulfonyl derivatives) demonstrates:
- Use of CuSO4·5H2O and sodium ascorbate as catalysts.
- Reaction in methanol at room temperature for 12–24 hours.
- Purification by silica gel chromatography.
Although this example is for sulfonyl fluorides, similar conditions apply for sulfonyl chlorides with appropriate chlorinating agents.
Analytical and Purification Techniques
- Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether mixtures.
- Characterization by HPLC, NMR, and IR spectroscopy confirms the presence of sulfonyl chloride and triazole functionalities.
- Differential scanning calorimetry (DSC) and liquid chromatography with UV detection are used for purity and stability assessment.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Solvents | Conditions | Comments |
|---|---|---|---|---|
| Triazole ring formation | Hydrazine derivatives, carbonyl compounds | Polar aprotic solvents (DMF, MeCN) | Reflux, acid/base catalysis | Yields 60-85% |
| Sulfonylation | Ethan-1-sulfonyl chloride, base (pyridine) | DCM, chloroform | 0-25 °C | Yields 70-90% |
| Sulfonyl chloride formation | Sulfonic acid intermediate, SOCl2 or ClSO3H | Chloroform, DCM | 0-50 °C | Yields 65-80% |
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The triazole ring and other functional groups may participate in oxidation or reduction reactions under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis Conditions: Aqueous solutions of bases or acids can facilitate hydrolysis.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with specific receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of triazole-sulfonyl derivatives. Key structural analogs include:
Physicochemical Properties
- Solubility : Expected to exhibit lower solubility in polar solvents compared to sulfonamide analogs due to the hydrophobic isopropyl group and electronegative –SO₂Cl moiety.
- Stability : Prone to hydrolysis in aqueous or humid environments, unlike sulfonate salts or sulfonamides.
Research Findings and Limitations
- Synthesis Yield : Similar triazole-sulfonyl chlorides report yields of 60–75% under optimized conditions, though specific data for this derivative is unavailable .
- Structural Data: No crystallographic studies are cited, but SHELXL refinements () suggest bond lengths and angles would align with related triazoles (C–S ≈ 1.76 Å, S–Cl ≈ 2.07 Å).
- Biological Activity: Not described in the evidence, though triazole-sulfonyl hybrids are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase).
Biological Activity
The compound 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride (CAS No. 2060025-93-4) is a sulfonyl chloride derivative of a triazole compound. Its structural characteristics suggest potential biological activities, particularly in antibacterial and antifungal domains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 267.73 g/mol. The presence of the triazole ring and sulfonyl chloride functional group are significant for its biological activity.
Antimicrobial Properties
Numerous studies have highlighted the antibacterial and antifungal activities associated with triazole derivatives. The specific compound has shown promising results in various assays.
-
Antibacterial Activity :
- Research indicates that compounds similar to 2-[4-Methyl-5-oxo-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
- A study involving sulfonyl benzotriazoles demonstrated effective inhibition against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values comparable to standard antibiotics .
-
Antifungal Activity :
- The compound's structural features suggest potential antifungal properties. It has been noted that related triazole compounds exhibit activity against fungi such as Candida albicans and Aspergillus niger, with MIC values as low as 12.5 µg/mL .
- The introduction of hydrophobic groups in the structure has been associated with enhanced antifungal activity, indicating that modifications to the triazole ring can significantly influence biological efficacy .
Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives:
| Study | Compound Tested | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Benzotriazoles | Antibacterial | 12.5 - 25 | |
| Triazole Derivatives | Antifungal | 12.5 - 25 | |
| Various Triazoles | Antibacterial | 15.6 - 62.5 |
Case Studies
- Synthesis and Activity Evaluation : A study synthesized various substituted triazole compounds and evaluated their antibacterial activity against standard bacterial strains using broth dilution methods. The results indicated that modifications to the triazole core led to variations in activity levels, emphasizing structure–activity relationships (SAR) .
- Fragment-Based Drug Design : Another research effort utilized fragment-based drug design to create a library of N-benzenesulfonyl derivatives derived from benzotriazole. These compounds displayed potent activity against Trypanosoma cruzi, showcasing the versatility of triazole-containing compounds in targeting different pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
